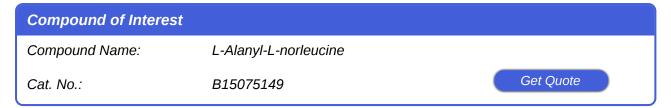


An In-depth Technical Guide on the Alanine and Norleucine Peptide Bond

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of the peptide bond formed between alanine (Ala) and the non-proteinogenic amino acid norleucine (Nle). This information is critical for researchers in drug development and protein engineering who utilize norleucine as a structural probe or a component of novel therapeutic peptides.

Quantitative Data on the Alanine-Norleucine Peptide Bond

Due to the absence of a published crystal structure specifically for an alanine-norleucine dipeptide, the following quantitative data is derived from computational modeling and established principles of peptide bond geometry observed in high-resolution protein structures. These values provide a robust estimation for the geometric parameters of the Ala-Nle peptide bond.



Parameter	Value	Method of Determination
Bond Lengths		
C-N	~1.33 Å	Computational Modeling / Averaged from high-resolution protein structures
C=O	~1.23 Å	Computational Modeling / Averaged from high-resolution protein structures
N-Cα (Ala)	~1.46 Å	Computational Modeling
Cα-C (Ala)	~1.52 Å	Computational Modeling
N-Cα (Nle)	~1.46 Å	Computational Modeling
Cα-C (Nle)	~1.53 Å	Computational Modeling
Bond Angles		
Cα-C-N	~116°	Computational Modeling
C-N-Cα	~122°	Computational Modeling
O=C-N	~125°	Computational Modeling
Dihedral Angles		
ω (omega)	~180° (trans)	Computational Modeling / Spectroscopic Methods
φ (phi) - Nle	Variable	Dependent on local conformation
ψ (psi) - Ala	Variable	Dependent on local conformation

Experimental Protocols

The following sections detail the standard experimental methodologies for the synthesis and characterization of an alanine-norleucine dipeptide.



Solid-Phase Peptide Synthesis (SPPS) of Ala-Nle Dipeptide

This protocol outlines the synthesis of an Ala-Nle dipeptide using the widely adopted Fmoc/tBu strategy.[1][2][3][4][5]

Materials:

- Fmoc-Nle-Wang resin
- Fmoc-Ala-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- Hydroxybenzotriazole (HOBt)
- 20% (v/v) piperidine in dimethylformamide (DMF)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water

Procedure:

- Resin Swelling: Swell the Fmoc-Nle-Wang resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes.
 - Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).



- Amino Acid Coupling:
 - o Dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
 - Add the activation mixture to the deprotected resin and agitate for 2 hours.
 - Perform a Kaiser test to confirm the completion of the coupling reaction.
- Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal alanine.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
 - Add the cleavage cocktail to the resin and agitate for 2 hours.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide and decant the ether.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the Ala-NIe dipeptide by mass spectrometry and NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[6][7][8][9][10]

Sample Preparation:



- Dissolve the purified Ala-Nle dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSOd₆) to a concentration of 1-5 mM.
- Transfer the sample to a 5 mm NMR tube.

Data Acquisition:

- Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and identify proton resonances.
- Acquire two-dimensional (2D) NMR spectra:
 - COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue.
 - TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
 - HSQC (Heteronuclear Single Quantum Coherence): If ¹³C and/or ¹⁵N labeled amino acids are used, to correlate protons with their directly attached carbons or nitrogens.

Data Analysis:

- Resonance Assignment: Assign all proton resonances to specific atoms in the Ala-Nle dipeptide using the COSY and TOCSY spectra.
- Structural Restraints: Identify NOE cross-peaks in the NOESY spectrum and convert their intensities into upper distance limits.
- Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that satisfy the experimental distance restraints.
- Structure Validation: Assess the quality of the calculated structures using parameters such as Ramachandran plots and RMSD values.



X-ray Crystallography for High-Resolution Structure Determination

X-ray crystallography provides precise atomic coordinates of a molecule in its crystalline state. [11][12][13][14][15]

Procedure:

- Crystallization Screening:
 - Prepare a highly concentrated and pure solution of the Ala-Nle dipeptide.
 - Use commercially available or custom-made screening kits to test a wide range of crystallization conditions (precipitants, pH, temperature, additives).
 - Employ vapor diffusion (hanging or sitting drop) or microbatch methods.
- Crystal Optimization:
 - Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the peptide and precipitants, pH, and temperature to obtain larger, welldiffracting crystals.
- Data Collection:
 - Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen.
 - Expose the crystal to a monochromatic X-ray beam and collect diffraction data using a detector.
- Data Processing and Structure Solution:
 - Process the diffraction data to obtain a set of structure factor amplitudes.
 - Solve the phase problem using methods such as direct methods or molecular replacement (if a suitable search model is available).
 - Build an initial atomic model into the resulting electron density map.



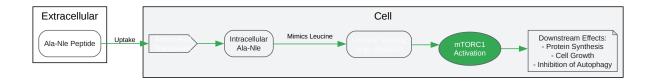
- Structure Refinement:
 - Refine the atomic model against the experimental data to improve its agreement with the observed diffraction pattern.
 - Validate the final structure using various quality indicators.

Signaling Pathways and Experimental Workflows

Norleucine, being a close structural analog of leucine, can influence signaling pathways that are sensitive to amino acid concentrations, particularly the mTOR (mechanistic Target of Rapamycin) pathway.[16][17][18][19][20]

Hypothetical Signaling Pathway for an Ala-Nle Containing Peptide

An Ala-Nle dipeptide, upon cellular uptake, could potentially be recognized by the cellular machinery that senses leucine levels. This could lead to the activation of the mTORC1 complex, a key regulator of cell growth, proliferation, and protein synthesis.



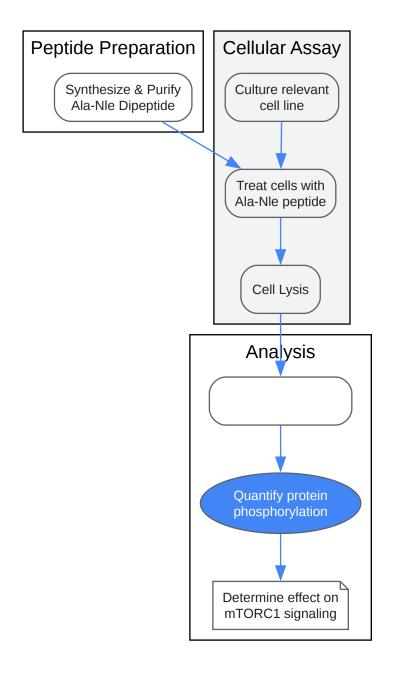
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Hypothetical mTOR signaling activation by an Ala-Nle peptide.

Experimental Workflow for Investigating Ala-Nle Peptide Signaling

This workflow outlines the key steps to investigate the effect of an Ala-NIe dipeptide on the mTOR signaling pathway.





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Workflow for studying Ala-Nle peptide's effect on mTOR signaling.

Conclusion

The alanine-norleucine peptide bond exhibits predictable geometric and conformational properties that are valuable for the design of peptidomimetics and other therapeutic agents. While direct experimental structural data is not readily available, computational and spectroscopic methods provide a robust framework for its characterization. Furthermore, the



structural similarity of norleucine to leucine suggests a likely interaction with amino acid sensing pathways such as mTOR, presenting opportunities for the development of novel modulators of cellular metabolism. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to synthesize, characterize, and investigate the biological activity of peptides containing the alanine-norleucine linkage.

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